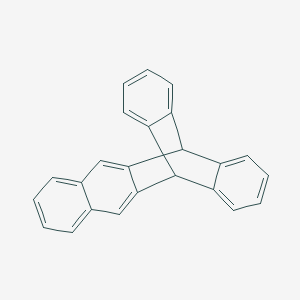
Benzotriptycene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzotriptycene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of chemistry due to its unique structural properties. It is a highly strained molecule that contains three benzene rings fused together in a triangular shape, making it a challenging compound to synthesize. However, its unusual structure and properties have made it a promising candidate for various scientific research applications.
Mecanismo De Acción
The mechanism of action of benzotriptycene is not well understood. However, it is believed to interact with DNA and RNA through intercalation, which is the insertion of the molecule between the base pairs of the DNA or RNA double helix. This interaction can lead to changes in the structure and function of the DNA or RNA, which can have significant biological effects.
Biochemical and Physiological Effects:
Benzotriptycene has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to have antimicrobial properties, inhibiting the growth of several types of bacteria and fungi. Additionally, it has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzotriptycene has several advantages for use in lab experiments. Its unique structural and electronic properties make it a useful tool for studying the properties of organic materials. However, its complex synthesis method and high cost may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on benzotriptycene. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of its potential use in biomedical applications, such as drug delivery and imaging. Additionally, further studies are needed to better understand its mechanism of action and to explore its potential as an anticancer and antimicrobial agent.
In conclusion, benzotriptycene is a promising compound for various scientific research applications due to its unique structural and electronic properties. Although its synthesis method is complex and costly, its potential applications in organic electronics, biomedicine, and other areas make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to explore its potential in various applications.
Métodos De Síntesis
The synthesis of benzotriptycene is a complex process that involves several steps. The most common method involves the reaction of 1,3,5-tribromo-2-nitrobenzene with sodium amide in liquid ammonia. The resulting product is then reduced using lithium aluminum hydride to form benzotriptycene. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and electrochemical methods.
Aplicaciones Científicas De Investigación
Benzotriptycene has been used in various scientific research applications due to its unique structural and electronic properties. It has been studied extensively for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its high electron mobility and stability make it an attractive candidate for use in these devices.
Propiedades
Número CAS |
13395-89-6 |
|---|---|
Nombre del producto |
Benzotriptycene |
Fórmula molecular |
C24H16 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
hexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2,4,6,8,10,13,15,17,19,21,23-undecaene |
InChI |
InChI=1S/C24H16/c1-2-8-16-14-22-21(13-15(16)7-1)23-17-9-3-5-11-19(17)24(22)20-12-6-4-10-18(20)23/h1-14,23-24H |
Clave InChI |
BDGCAZKBABLJEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
SMILES canónico |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



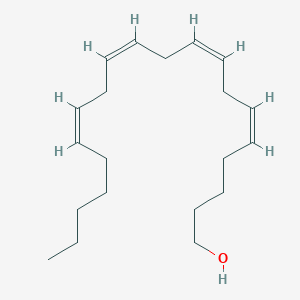
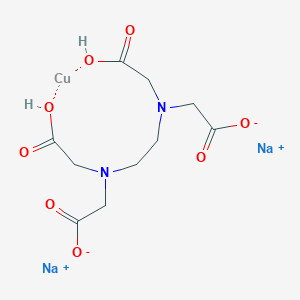



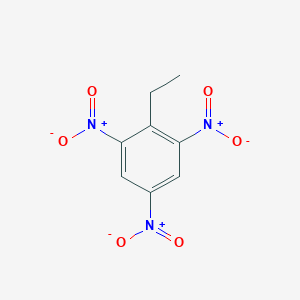


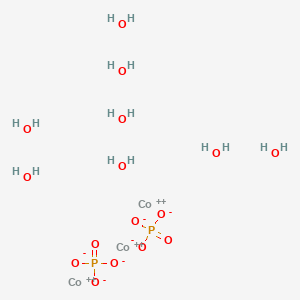
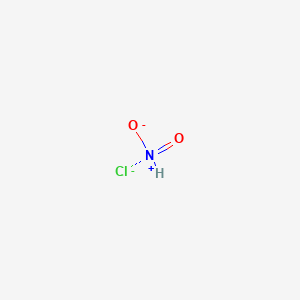
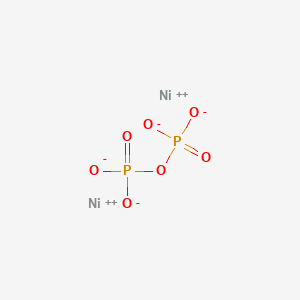


![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)